N-(4-bromo-2-fluorophenyl)-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
N-(4-bromo-2-fluorophenyl)-2-[(1,1-dioxo-4-propyl-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative featuring a benzothiadiazine dioxide core. This compound combines a halogenated aryl group (4-bromo-2-fluorophenyl) with a sulfanyl-linked heterocyclic system, which may confer unique electronic and steric properties. Such structural motifs are common in medicinal chemistry for targeting enzymes or receptors via hydrogen bonding, π-π stacking, or hydrophobic interactions.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O3S2/c1-2-9-23-15-5-3-4-6-16(15)28(25,26)22-18(23)27-11-17(24)21-14-8-7-12(19)10-13(14)20/h3-8,10H,2,9,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVWDVNINAXUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide (CAS No. 932992-55-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound based on recent studies and available literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 486.4 g/mol. The structure features a benzothiadiazin core linked to a bromo-fluorophenyl group via an acetamide linkage.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzothiadiazin moiety followed by the introduction of the bromo and fluorine substituents on the phenyl ring. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Preliminary studies indicate that derivatives of benzothiadiazine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .
Anti-inflammatory Properties
Molecular docking studies have been conducted to evaluate the anti-inflammatory potential of this compound. It has been shown to interact favorably with cyclooxygenase (COX) enzymes, particularly COX-1. The binding affinity suggests that this compound could inhibit prostaglandin biosynthesis, thus exerting anti-inflammatory effects .
Cytotoxicity
In vitro assays have demonstrated varying degrees of cytotoxicity against cancer cell lines. The mechanism appears to involve the induction of apoptosis in targeted cells, which is a promising avenue for further research into its potential as an anticancer agent .
Case Studies and Research Findings
A study conducted on a series of benzothiadiazine derivatives revealed that modifications in the substituent groups significantly influenced biological activity. The presence of halogens like bromine and fluorine was found to enhance antimicrobial and cytotoxic activities compared to their non-substituted counterparts .
| Compound | Activity | IC50 (µM) | Remarks |
|---|---|---|---|
| N-(bromo) | Antimicrobial | 25 | Effective against E. coli |
| N-(fluoro) | Anti-inflammatory | 15 | Inhibits COX enzymes |
| N-(bromo-fluoro) | Cytotoxicity | 10 | Induces apoptosis in cancer cells |
Comparison with Similar Compounds
Bond Lengths and Planarity
The acetamide backbone is a critical structural element. For example:
- N-(4-bromophenyl)acetamide () shows bond lengths of C1–C2 = 1.501 (3) Å and N1–C2 = 1.347 (2) Å, comparable to related derivatives like N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide (C–C = 1.53 Å, N–C = 1.30 Å) .
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () exhibits planar amide groups (N–H⋯O hydrogen bonds), with dihedral angles between aryl and heterocyclic rings ranging from 54.8° to 77.5° due to steric repulsion .
Table 1: Key Structural Parameters of Acetamide Derivatives
*Average values from asymmetric unit molecules.
Substituent Effects
- Halogenated Aryl Groups: The 4-bromo-2-fluorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance stability and intermolecular interactions compared to non-halogenated analogs. For instance, N-(4-chloro-1,3-benzothiazol-2-yl)acetamide derivatives show altered bond lengths due to halogen substitution .
- Similar sulfur-containing groups in N-(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl-acetamide () exhibit strong S⋯O/N interactions, influencing packing and solubility .
Crystallographic and Refinement Insights
The SHELX software suite () is widely used for refining structures of acetamide derivatives. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
